molecular formula C14H18N2O5 B2377909 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 941938-66-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2377909
CAS RN: 941938-66-5
M. Wt: 294.307
InChI Key: LMYLXJHGUQLZLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl derivatives has been reported . The synthesis involved several steps including bromation, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetyl chloride piperidine .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies . For instance, the overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been discussed in various studies . For instance, one of the steps in the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl derivatives involved a Baeyer-Villager oxidation .

Scientific Research Applications

Antibacterial Applications

Research shows that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, such as N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, possess significant antibacterial properties. These compounds have been tested against various Gram-negative and Gram-positive strains, indicating their potential as valuable antibacterial agents (Abbasi et al., 2016).

Applications in Organic Light-Emitting Devices

In the field of organic electronics, particularly in organic light-emitting devices (OLEDs), derivatives of 2,3-dihydrobenzo[b][1,4]dioxin, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole, have been utilized. These compounds exhibit blue emission and are used for their electroluminescent properties in non-doped blue organic light-emitting devices (Jayabharathi et al., 2018).

Anticancer Applications

Some derivatives, like 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole, have shown promising results as inhibitors of B-Raf kinase, which is significant in cancer research. These compounds display potent anti-proliferation activities and could serve as a basis for developing new anticancer drugs (Yang et al., 2012).

Antifungal Applications

Derivatives like tri-fluorinated chalcones of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one have been studied for their antimicrobial properties. These compounds show significant activity against bacterial and fungal strains, making them relevant in antifungal research (Shinde et al., 2021).

Enzyme Inhibition Studies

Research involving sulfonamides bearing benzodioxane and acetamide moieties has indicated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential applications in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).

Diabetes Research

Studies have identified 2,3-dihydrobenzo[b][1,4]dioxine as a novel scaffold for FFA1 agonists, which are relevant in antidiabetic research. These compounds have shown potential in enhancing glucose-stimulated insulin secretion in pancreatic β cells (Kong et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(1-methoxypropan-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-9(8-19-2)15-13(17)14(18)16-10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYLXJHGUQLZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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